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Compound of Interest

Compound Name: Ssr 146977

Cat. No.: B1681114 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for

clinical trials of Ssr 146977, a potent and selective antagonist of the tachykinin NK3 receptor.

The protocols outlined below are intended to guide researchers in designing and executing

robust clinical studies to evaluate the efficacy and safety of Ssr 146977 for psychiatric

disorders such as schizophrenia and major depressive disorder.

Introduction
Ssr 146977 is a nonpeptide antagonist of the tachykinin NK3 receptor, which is predominantly

expressed in the central nervous system.[1][2] The NK3 receptor and its endogenous ligand,

neurokinin B (NKB), are implicated in the pathophysiology of various neuropsychiatric and

neuroendocrine disorders. Preclinical studies have demonstrated the potential of Ssr 146977
to modulate neurotransmitter systems and behaviors relevant to schizophrenia and depression.

[1][2] These notes provide a framework for translating these preclinical findings into a clinical

research setting.

Data Presentation: Preclinical Pharmacological
Profile of Ssr 146977
The following tables summarize the key preclinical data for Ssr 146977, providing a foundation

for dose selection and target engagement assessment in clinical trials.
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Table 1: In Vitro Activity of Ssr 146977[1]

Assay Type
Cell
Line/Tissue

Ligand Parameter Value (nM)

Receptor Binding

CHO cells

expressing

human NK3

receptor

[³H]Neurokinin B Ki 0.26

Receptor Binding

CHO cells

expressing

human NK2

receptor

- Ki 19.3

Functional

Antagonism

CHO cells

expressing

human NK3

receptor

Senktide

IC50 (Inositol

Monophosphate

Formation)

7.8 - 13

Functional

Antagonism

CHO cells

expressing

human NK3

receptor

Senktide

IC50

(Intracellular

Calcium

Mobilization)

10

Functional

Antagonism
Guinea pig ileum

[MePhe⁷]neuroki

nin B
pA₂ 9.07

Table 2: In Vivo Activity of Ssr 146977
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Animal Model Species Endpoint
Route of
Administration

Effective Dose

NK3 Receptor-

Mediated Turning

Behavior

Gerbil
Inhibition of

turning
i.p. ID50 = 0.2 mg/kg

NK3 Receptor-

Mediated Turning

Behavior

Gerbil
Inhibition of

turning
p.o. ID50 = 0.4 mg/kg

Senktide-

Induced

Acetylcholine

Release

Guinea pig
Antagonism in

hippocampus
i.p. 0.3 and 1 mg/kg

Senktide-

Induced

Norepinephrine

Release

Guinea pig
Antagonism in

prefrontal cortex
i.p. 0.3 mg/kg

Haloperidol-

Induced Increase

in Dopamine A10

Neuron Activity

Guinea pig
Prevention of

increase
i.p. 1 and 3 mg/kg

Signaling Pathway
The therapeutic potential of Ssr 146977 stems from its ability to block the neurokinin B (NKB)

signaling pathway through the NK3 receptor. This pathway is implicated in the modulation of

dopaminergic and serotonergic systems, which are key targets in the treatment of psychiatric

disorders.
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Neurokinin B (NKB)

NK3 Receptor

Binds to

Gq/11 Protein

Activates

Ssr 146977

Antagonizes

Phospholipase C (PLC)

Activates

PIP2

Hydrolyzes

IP3 DAG

Intracellular Ca²⁺ Release

Induces

Protein Kinase C (PKC)

Activates

Downstream Signaling
(e.g., Modulation of Dopamine

and Serotonin Release)

Click to download full resolution via product page

Figure 1. Ssr 146977 Mechanism of Action.
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Experimental Protocols
The following protocols are designed for Phase I and Phase II clinical trials of Ssr 146977.

Phase I Clinical Trial: Safety, Tolerability, and
Pharmacokinetics
Objective: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics

(PD) of single and multiple ascending doses of Ssr 146977 in healthy volunteers.

Experimental Workflow:

Single Ascending Dose (SAD) Multiple Ascending Dose (MAD)

Screening of Healthy Volunteers

Randomization (Ssr 146977 or Placebo)

Single Dose Administration

Pharmacokinetic and Pharmacodynamic Sampling

Safety and Tolerability Monitoring

Follow-up

Screening of Healthy Volunteers

Randomization (Ssr 146977 or Placebo)

Multiple Dose Administration

Pharmacokinetic and Pharmacodynamic Sampling

Safety and Tolerability Monitoring

Follow-up
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Figure 2. Phase I Clinical Trial Workflow.

Methodology:

Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending

dose study.

Participant Population: Healthy male and female volunteers, aged 18-55 years.

Intervention:

SAD Cohorts: Single oral doses of Ssr 146977 (e.g., 1 mg, 5 mg, 10 mg, 25 mg, 50 mg,

100 mg) or placebo.

MAD Cohorts: Multiple oral doses of Ssr 146977 (e.g., 10 mg, 25 mg, 50 mg daily for 14

days) or placebo.

Pharmacokinetic Assessments:

Serial blood samples will be collected at pre-dose and at specified time points post-dose

to determine the plasma concentrations of Ssr 146977 and its metabolites.

PK parameters to be calculated include Cmax, Tmax, AUC, and half-life.

Pharmacodynamic Assessments:

Biomarkers: As NK3 receptor antagonism can modulate the hypothalamic-pituitary-

gonadal axis, plasma levels of luteinizing hormone (LH), follicle-stimulating hormone

(FSH), and testosterone will be measured.

Neuroimaging: Functional magnetic resonance imaging (fMRI) may be employed to

assess changes in brain activity in response to emotional or cognitive tasks.

Safety and Tolerability Assessments:

Adverse events (AEs) will be monitored and recorded throughout the study.
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Vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical

chemistry, and urinalysis) will be performed at regular intervals.

Phase II Clinical Trial: Efficacy and Safety in Patients
Objective: To evaluate the efficacy, safety, and dose-response of Ssr 146977 in patients with

schizophrenia or major depressive disorder.

Experimental Workflow:

Patient Screening (Diagnosis of Schizophrenia or MDD)

Baseline Assessments (PANSS/MADRS, Biomarkers)

Randomization to Treatment Arms

Treatment Period (e.g., 8-12 weeks)
- Ssr 146977 (Low, Medium, High Dose)

- Placebo
- Active Comparator (Optional)

Regular Efficacy and Safety Assessments End-of-Treatment Assessments

Follow-up Period

Click to download full resolution via product page

Figure 3. Phase II Clinical Trial Workflow.
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Methodology:

Study Design: A randomized, double-blind, placebo-controlled, parallel-group, dose-ranging

study.

Participant Population: Patients diagnosed with schizophrenia or major depressive disorder

according to DSM-5 criteria.

Intervention:

Patients will be randomized to receive one of several fixed doses of Ssr 146977 (e.g., 10

mg, 25 mg, 50 mg daily), placebo, or an active comparator for a predefined treatment

period (e.g., 8-12 weeks).

Efficacy Assessments:

For Schizophrenia: The primary efficacy endpoint will be the change from baseline in the

Positive and Negative Syndrome Scale (PANSS) total score. Secondary endpoints may

include changes in PANSS subscales, the Clinical Global Impression (CGI) scale, and

cognitive function tests.

For Major Depressive Disorder: The primary efficacy endpoint will be the change from

baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.

Secondary endpoints may include changes in the Hamilton Depression Rating Scale

(HDRS), the CGI scale, and measures of anhedonia.

Biomarker and Target Engagement Assessments:

Blood samples will be collected to measure plasma concentrations of Ssr 146977 and

relevant biomarkers (e.g., LH, testosterone, inflammatory markers).

Cerebrospinal fluid (CSF) analysis for NKB and other relevant neuropeptides may be

considered in a subset of patients to directly assess target engagement in the CNS.

Safety and Tolerability Assessments:
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AEs, vital signs, ECGs, and clinical laboratory parameters will be monitored throughout

the study.

Key Experimental Protocols in Detail
Protocol: Administration of the Positive and Negative
Syndrome Scale (PANSS)
Purpose: To assess the severity of positive, negative, and general psychopathology symptoms

in patients with schizophrenia.

Procedure:

The PANSS is a 30-item, semi-structured clinical interview administered by a trained and

calibrated rater.

The interview should be conducted in a quiet and private setting.

The rater scores each item on a 7-point scale (1 = absent to 7 = extreme) based on the

patient's self-report and observable behavior during the interview and over the preceding

week.

The total PANSS score is the sum of the scores for all 30 items. Subscale scores for positive,

negative, and general psychopathology can also be calculated.

Regular rater training and calibration are essential to ensure inter-rater reliability.

Protocol: Administration of the Montgomery-Åsberg
Depression Rating Scale (MADRS)
Purpose: To assess the severity of depressive symptoms in patients with major depressive

disorder.

Procedure:

The MADRS is a 10-item, clinician-rated scale.

The interview should be conducted by a trained clinician.
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Each item is rated on a 7-point scale (0 to 6) based on the patient's report of their symptoms

over the past week.

The total MADRS score is the sum of the scores for all 10 items.

The use of a structured interview guide, such as the SIGMA, is recommended to enhance

standardization.

Conclusion
The successful clinical development of Ssr 146977 will depend on a well-designed and

executed clinical trial program. The application notes and protocols provided herein offer a

comprehensive framework for the initial phases of clinical investigation. By carefully

considering the preclinical data, employing robust clinical trial designs, and utilizing validated

assessment tools, researchers can effectively evaluate the therapeutic potential of Ssr 146977
for the treatment of schizophrenia and major depressive disorder.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Biochemical and pharmacological activities of SSR 146977, a new potent nonpeptide
tachykinin NK3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

2. cdnsciencepub.com [cdnsciencepub.com]

To cite this document: BenchChem. [Application Notes and Protocols for Ssr 146977 Clinical
Trials]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1681114#experimental-design-for-ssr-146977-
clinical-trials]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1681114?utm_src=pdf-body
https://www.benchchem.com/product/b1681114?utm_src=pdf-body
https://www.benchchem.com/product/b1681114?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/12056557/
https://pubmed.ncbi.nlm.nih.gov/12056557/
https://cdnsciencepub.com/doi/10.1139/y02-041
https://www.benchchem.com/product/b1681114#experimental-design-for-ssr-146977-clinical-trials
https://www.benchchem.com/product/b1681114#experimental-design-for-ssr-146977-clinical-trials
https://www.benchchem.com/product/b1681114#experimental-design-for-ssr-146977-clinical-trials
https://www.benchchem.com/product/b1681114#experimental-design-for-ssr-146977-clinical-trials
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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